molecular formula C15H17BrN2O3 B1652780 (4-Methoxybenzyl)(4-nitrobenzyl)amine hydrobromide CAS No. 1609395-90-5

(4-Methoxybenzyl)(4-nitrobenzyl)amine hydrobromide

Cat. No.: B1652780
CAS No.: 1609395-90-5
M. Wt: 353.21
InChI Key: RVHZYZVSKJHHHD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound (4-methoxybenzyl)(4-nitrobenzyl)amine hydrobromide follows IUPAC naming conventions for secondary amines with aromatic substituents. The parent structure is a benzylamine derivative, where two benzyl groups are attached to the nitrogen atom. The first substituent is a 4-methoxybenzyl group, and the second is a 4-nitrobenzyl group. The hydrobromide salt designation indicates the presence of a bromide counterion associated with the protonated amine.

IUPAC Name :
N-[(4-Methoxyphenyl)methyl]-1-(4-nitrophenyl)methanamine hydrobromide .

Systematic Breakdown :

  • 4-Methoxybenzyl : Benzyl group substituted with a methoxy (-OCH₃) group at the para position.
  • 4-Nitrobenzyl : Benzyl group substituted with a nitro (-NO₂) group at the para position.
  • Amine : Central nitrogen atom bonded to two benzyl groups and one proton.
  • Hydrobromide : Ionic association with a bromide ion (Br⁻) via protonation of the amine.

Molecular Geometry and Conformational Analysis

The molecular geometry is defined by two aromatic rings connected via a central amine group. Key structural features include:

  • Bond Lengths :
    • C-N (amine): ~1.45 Å (typical for aliphatic amines).
    • C-O (methoxy): ~1.36 Å .
    • N-O (nitro): ~1.22 Å .
  • Dihedral Angles :
    • Between the methoxybenzyl and nitrobenzyl rings: ~72°–89°, indicating non-coplanar aromatic systems .
    • Amine torsion angles: N-C-C-N ≈ 85–95°, reflecting steric hindrance between substituents .

Conformational Stability :
Density Functional Theory (DFT) calculations (B3LYP/6-311G) show that the s-cis conformation is energetically favored due to reduced steric strain between the methoxy and nitro groups .

Crystallographic Studies and Unit Cell Parameters

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c . Key crystallographic data are summarized below:

Parameter Value
Space Group P2₁/c
Unit Cell Dimensions a = 12.89 Å, b = 7.10 Å, c = 14.03 Å
Angles α = 90°, β = 102.8°, γ = 90°
Z (Formula Units) 4
Density 1.55 g/cm³
R-Factor 0.067

Packing Interactions :

  • N–H···O Hydrogen Bonds : Connect adjacent molecules via amine hydrogens and nitro oxygens (2.8–3.1 Å) .
  • C–H···O Interactions : Stabilize the lattice between methoxy oxygens and aromatic hydrogens (3.0–3.3 Å) .

Vibrational Spectroscopy (FT-IR/Raman) Signature Analysis

FT-IR and Raman spectra highlight key functional groups (Table 1):

Table 1: Vibrational Assignments

Peak (cm⁻¹) Assignment
3300–3200 N–H Stretching (amine)
3080–3030 Aromatic C–H Stretching
1520, 1350 NO₂ Asymmetric/Symmetric Stretching
1250 C–O–C Stretching (methoxy)
830, 740 Aromatic C–H Out-of-Plane Bending

Notable Features :

  • The nitro group’s asymmetric stretch at 1520 cm⁻¹ confirms its electron-withdrawing nature .
  • Methoxy C–O–C stretching at 1250 cm⁻¹ aligns with typical aryl ether vibrations .

Nuclear Magnetic Resonance (¹H/¹³C/¹⁵N) Spectral Assignments

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.20 (d, J = 8.8 Hz, 2H, Ar–H nitrobenzyl).
  • δ 7.55 (d, J = 8.8 Hz, 2H, Ar–H nitrobenzyl).
  • δ 7.30 (d, J = 8.6 Hz, 2H, Ar–H methoxybenzyl).
  • δ 6.90 (d, J = 8.6 Hz, 2H, Ar–H methoxybenzyl).
  • δ 3.80 (s, 3H, OCH₃).
  • δ 3.65 (s, 4H, N–CH₂–Ar).

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 161.2 (C–OCH₃).
  • δ 147.5 (C–NO₂).
  • δ 130.5–115.0 (aromatic carbons).
  • δ 54.8 (N–CH₂–Ar).
  • δ 55.3 (OCH₃).

¹⁵N NMR :

  • δ −350 ppm (amine nitrogen).
  • δ −90 ppm (nitro group nitrogen) .

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS) reveals the following fragmentation pathways:

  • Molecular Ion : m/z 353.22 [M+H]⁺ (C₁₅H₁₇BrN₂O₃⁺).
  • Key Fragments :
    • m/z 272.10: Loss of HBr ([M−Br]⁺).
    • m/z 151.05: Cleavage of the methoxybenzyl group (C₇H₇O⁺).
    • m/z 121.03: Nitrobenzyl fragment (C₆H₄NO₂⁺) .

Fragmentation Mechanism :

  • Initial loss of HBr (80 Da) generates the free amine.
  • Subsequent cleavage of the C–N bond yields benzyl-derived ions.
  • Nitro group reduction is observed in high-energy collisions, forming amine intermediates .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(4-nitrophenyl)methanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3.BrH/c1-20-15-8-4-13(5-9-15)11-16-10-12-2-6-14(7-3-12)17(18)19;/h2-9,16H,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHZYZVSKJHHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609395-90-5
Record name Benzenemethanamine, 4-methoxy-N-[(4-nitrophenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction of 4-Nitrobenzyl Bromide with 4-Methoxybenzylamine

The primary route involves the nucleophilic displacement of bromide from 4-nitrobenzyl bromide by 4-methoxybenzylamine. This reaction typically proceeds in anhydrous tetrahydrofuran (THF) under inert atmosphere at 0–25°C for 6–12 hours. The base triethylamine (1.2 equivalents) neutralizes HBr generated in situ, driving the reaction to completion.

Key Reaction Parameters

Parameter Value
Solvent THF
Temperature 0°C → 25°C (gradual)
Reaction Time 12 hours
Yield (crude) 68–72%

Post-reaction, the mixture is concentrated under reduced pressure and purified via flash chromatography (SiO₂, ethyl acetate/hexane 3:7). The free base is subsequently treated with 48% hydrobromic acid in diethyl ether to precipitate the hydrobromide salt.

Optimization Challenges

Steric hindrance between the two benzyl groups reduces reaction efficiency. Kinetic studies show a 15–20% decrease in yield compared to less hindered analogs. Solutions include:

  • Using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity
  • Microwave-assisted synthesis (80°C, 30 min) to improve kinetics

Reductive Amination Approach

Condensation-Reduction Strategy

An alternative method condenses 4-nitrobenzaldehyde with 4-methoxybenzylamine in methanol, followed by sodium cyanoborohydride (NaBH3CN) reduction:

$$
\text{4-Nitrobenzaldehyde} + \text{4-Methoxybenzylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{(4-Methoxybenzyl)(4-nitrobenzyl)amine}
$$

Procedure

  • Stir equimolar aldehyde and amine in MeOH (0.1 M) at 25°C for 1 hour.
  • Add NaBH3CN (1.5 eq) portionwise.
  • Quench with saturated NH4Cl after 6 hours.
  • Extract with CH2Cl2, dry (MgSO4), and concentrate.

This method achieves 60–65% yield but requires careful pH control (pH 4–5 via acetic acid).

Catalytic Hydrogenation Variant

Palladium on carbon (10 wt%) in ethanol under H₂ (50 psi) reduces the imine intermediate at 40°C. While effective, nitro group reduction remains a competing pathway, necessitating precise reaction monitoring.

Hydrobromide Salt Formation

The free base is converted to the hydrobromide salt via two approaches:

Direct Acid Treatment

Dissolve the amine in anhydrous diethyl ether (0.05 M) and add 48% HBr dropwise at 0°C. White crystals precipitate immediately, yielding >95% pure salt after filtration and drying.

Characterization Data

  • Melting Point : 198–200°C (decomposes)
  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.89 (d, J = 8.6 Hz, 2H, Ar-H), 4.51 (s, 4H, CH2), 3.81 (s, 3H, OCH3)
  • HRMS : m/z 257.1162 [M+H]+ (calc. 257.1168)

Solvent Evaporation Method

A saturated HBr/EtOH solution is added to the amine in ethanol, followed by rotary evaporation. This yields crystalline hydrobromide with 99% purity by HPLC.

Industrial-Scale Synthesis

Patent WO2024109965A2 details a continuous flow process for analogous benzamides, adaptable to this compound:

Flow Reactor Parameters

Parameter Value
Residence Time 8 minutes
Temperature 70°C
Pressure 12 bar
Productivity 1.2 kg/h

This method reduces side products (≤2%) and improves scalability compared to batch processes.

Analytical and Purification Techniques

Chromatographic Separation

Reverse-phase HPLC (C18 column, 30% acetonitrile/70% H2O + 0.1% TFA) resolves the product from nitroso byproducts. Retention time: 14.2 minutes.

Recrystallization

Dissolving the crude product in hot isopropanol (5 mL/g) and cooling to −20°C yields needle-like crystals suitable for X-ray diffraction.

Chemical Reactions Analysis

(4-Methoxybenzyl)(4-nitrobenzyl)amine hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • This compound serves as a critical building block in the synthesis of complex organic molecules. Its functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions.
  • It is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where specific molecular structures are required.

Table 1: Key Reactions Involving (4-Methoxybenzyl)(4-nitrobenzyl)amine Hydrobromide

Reaction TypeProduct TypeConditions Required
Nucleophilic SubstitutionAromatic aminesBase, solvent (e.g., DMSO)
Coupling ReactionsBiologically active compoundsCatalysts (e.g., Pd/C)
ReductionAmines from nitro compoundsReducing agents (e.g., Sn/HCl)

Biological Applications

Antimicrobial Activity

  • Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. Studies have shown that modifications to the nitro group can enhance antibacterial activity against resistant strains of bacteria .

Anticancer Properties

  • Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism involves interference with tubulin polymerization, which is crucial for cell division .

Table 2: Biological Activity of Derivatives

Compound DerivativeActivity TypeIC50 Value (µM)Reference
Nitro derivativeAntibacterial12.5
Methoxy derivativeAnticancer8.0

Pharmaceutical Development

Drug Design and Optimization

  • The compound's structure allows for modifications that can lead to enhanced pharmacological profiles. For instance, altering the substituents on the benzene rings can optimize solubility and bioavailability.
  • Structure-activity relationship (SAR) studies are critical in this context, guiding the design of more effective therapeutic agents .

Case Study: Development of Anticancer Agents

  • In one study, researchers synthesized a series of analogs based on this compound, demonstrating improved potency against various cancer cell lines through systematic modifications of functional groups .

Industrial Applications

Intermediate in Specialty Chemicals Production

  • In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals used in various applications such as coatings, adhesives, and plastics.

Table 3: Industrial Uses of this compound

Application AreaSpecific Use
CoatingsProtective and decorative coatings
AdhesivesIndustrial adhesives
PlasticsPolymer additives

Mechanism of Action

The mechanism of action of (4-Methoxybenzyl)(4-nitrobenzyl)amine hydrobromide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxy group can enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (4-Methoxybenzyl)(4-nitrobenzyl)amine hydrobromide
  • Molecular Formula : C₁₅H₁₆N₂O₃·BrH
  • Molecular Weight : 353.21 g/mol
  • CAS Number : 1609395-90-5
  • Purity : 95% (typical commercial grade)
  • Salt Form : Hydrobromide (HBr)
  • Physical Form : Solid .

Structural Features :

  • Contains two benzyl groups: one substituted with a methoxy (-OCH₃) group at the para position and another with a nitro (-NO₂) group at the para position.
  • The hydrobromide salt enhances stability and solubility in polar solvents.

Comparison with Structurally Similar Compounds

Positional Isomers: (4-Methoxybenzyl)(3-nitrobenzyl)amine Hydrobromide

  • Key Difference : Nitro group at the meta position (3-nitrobenzyl) vs. para (4-nitrobenzyl).
  • Impact: Reactivity: The para-nitro group is a stronger electron-withdrawing group, increasing electrophilicity at the benzyl carbon, which may enhance reactivity in nucleophilic substitution reactions .
  • Synthesis : Both isomers are synthesized via similar aziridine ring-opening or alkylation reactions but require regioselective benzyl bromide derivatives .

Substituted Benzyl Analogs: 2-(3-Methoxyphenyl)ethylamine Hydrobromide

  • Key Difference : Methoxy group attached to a phenethyl chain (-CH₂CH₂-C₆H₄-OCH₃) instead of a benzyl group.
  • Electron Effects: The phenethyl group may reduce steric hindrance compared to the rigid benzyl group .

Dimethoxy-Substituted Analogs: (2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine Hydrobromide

  • Key Difference : Additional methoxy groups at the 2- and 3-positions on one benzyl group.
  • Solubility: Higher polarity due to three oxygen atoms may reduce logP compared to the target compound (predicted logP < 2.33) .

Heterocyclic Derivatives: 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

  • Key Difference : Pyridine ring replaces one benzyl group.
  • Impact :
    • Electronic Properties : The pyridine ring introduces aromatic nitrogen, altering electronic distribution and enabling coordination with metal catalysts.
    • Bioactivity : Heterocycles often enhance pharmacological activity by mimicking natural substrates .

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Weight logP Nitro Position Key Functional Groups
Target Compound 353.21 2.33 Para Methoxy, Nitro
(3-Nitrobenzyl) Analog 353.22 N/A Meta Methoxy, Nitro
[2-(3-Methoxyphenyl)ethyl] Analog 367.2 N/A Para Methoxy (phenethyl), Nitro
(2,3-Dimethoxybenzyl) Analog 368.27 N/A N/A Dimethoxy, Methoxy
5-Bromo-N-(4-methoxybenzyl)pyridine N/A N/A Para Methoxy, Nitro, Pyridine

Biological Activity

(4-Methoxybenzyl)(4-nitrobenzyl)amine hydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C15H16BrNC_{15}H_{16}BrN with a molecular weight of approximately 304.20 g/mol. The structure consists of two aromatic rings substituted with methoxy and nitro groups, which are known to influence biological activity by modulating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the nitro group is particularly significant as it can enhance the compound's reactivity and binding affinity due to its electron-withdrawing properties, which can stabilize interactions with nucleophilic sites in proteins.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been evaluated for its effects on tubulin polymerization, a critical process in cell division:

CompoundIC50 (μM)Activity Description
This compound1.5Potent tubulin polymerization inhibitor

This compound's ability to inhibit tubulin polymerization suggests it may disrupt cancer cell proliferation, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Its structural components allow it to interact with various enzymes, potentially modulating their activity. For example, it has shown promise in inhibiting farnesyltransferase, an enzyme implicated in cancer progression:

EnzymeInhibition TypeReference
FarnesyltransferaseCompetitive Inhibition

Case Studies

  • Study on Tubulin Polymerization : A study conducted on derivatives of this compound demonstrated significant inhibition of tubulin polymerization, indicating potential for use in cancer therapies targeting microtubule dynamics .
  • Antimicrobial Activity : In another investigation, related compounds exhibited antibacterial properties against multi-drug resistant strains, suggesting that modifications to the structure could enhance activity against pathogens .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (4-Methoxybenzyl)(4-nitrobenzyl)amine hydrobromide with high purity?

  • Methodological Answer : The synthesis typically involves a two-step process:

Amine formation : React 4-methoxybenzylamine with 4-nitrobenzyl bromide under nucleophilic substitution conditions. Use a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate the reaction .

Hydrobromide salt formation : Treat the free base with HBr in a controlled stoichiometric ratio. Purify via recrystallization from ethanol or methanol to remove unreacted starting materials .

  • Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent). Ensure anhydrous conditions to prevent hydrolysis of intermediates .

Q. How can researchers characterize the molecular structure of this compound?

  • Methodological Answer : Employ a combination of:

  • FT-IR : Identify N-H stretching (~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) .
  • NMR : Use ¹H NMR to confirm methoxy (-OCH₃, δ ~3.8 ppm), aromatic protons (δ 6.8–8.2 ppm), and amine hydrogens (δ ~5.2 ppm). ¹³C NMR resolves nitrobenzyl carbons (δ ~148 ppm for NO₂) .
  • X-ray crystallography : For absolute configuration, grow single crystals in ethanol/water mixtures and analyze using Mo-Kα radiation .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Soluble in polar solvents (DMSO, methanol) but poorly in water. Conduct solubility tests at 25°C using UV-Vis spectroscopy (λmax ~270 nm) .
  • Stability : Store at –20°C in amber vials. Degradation occurs under prolonged light exposure (confirmed via HPLC) or acidic conditions (pH < 3), leading to nitro group reduction .

Advanced Research Questions

Q. How to resolve conflicting spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Scenario : Discrepancies between calculated and observed ¹³C NMR shifts for the nitrobenzyl group.
  • Approach :

Perform 2D NMR (HSQC, HMBC) to verify carbon-proton correlations .

Compare experimental IR data with DFT-calculated vibrational spectra (e.g., using Gaussian 09) .

Validate via X-ray crystallography if crystalline forms are obtainable .

  • Reference : Cross-check with analogous compounds (e.g., 4-Methoxy-N-(4-nitrobenzyl)aniline) .

Q. Which catalytic systems optimize nitro group reduction without affecting methoxy or benzylamine functionalities?

  • Methodological Answer :

  • Catalytic Hydrogenation : Use 5% Pd/C under 1 atm H₂ in ethanol at 50°C. Monitor by TLC to halt at the amine stage .
  • Alternative : Employ hydrazine hydrate with Raney Ni in ethanol. Limit hydrazine addition to prevent over-reduction (confirmed via GC-MS) .
  • Challenge : Methoxy groups may undergo demethylation under harsh conditions. Optimize temperature (<60°C) and catalyst loading (≤5 wt%) .

Q. How can this compound be applied in drug discovery pipelines?

  • Methodological Answer :

  • As a Building Block : Functionalize the amine group via reductive amination or acylation to create libraries of bioactive molecules (e.g., kinase inhibitors) .
  • Case Study : Analogous structures (e.g., 3-(1-(N-(4-(((4-Bromo-2-methylphenyl)amino)methyl)benzyl)formamido)-2-(tert-butylamino)-2-oxoethyl)-6-chloro-1H-indole-2-carboxylic acid) are used in MMP inhibitor development .
  • Biological Testing : Screen derivatives for antimicrobial activity using MIC assays against S. aureus and E. coli .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(4-Methoxybenzyl)(4-nitrobenzyl)amine hydrobromide
Reactant of Route 2
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(4-Methoxybenzyl)(4-nitrobenzyl)amine hydrobromide

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